Carbinoxamine-d6 Maleate Salt

Bioanalysis LC-MS Method Development Stable Isotope Labeling

Accurate quantification of carbinoxamine in complex biological matrices is compromised by matrix effects and sample variability when using unlabeled or structural analog internal standards. Carbinoxamine-d6 Maleate Salt (CAS 1216872-59-1) is a deuterium-labeled (d6) stable isotopically labeled (SIL) internal standard that co-elutes with the analyte, ensuring identical extraction recovery and ionization efficiency. - Enables LC-MS/GC-MS method validation meeting FDA/EMA accuracy and precision criteria for pharmacokinetic and bioequivalence studies. - High isotopic purity (≥98 atom % D) with a +6 Da mass shift minimizes endogenous interference. - Ships ambient; ready for immediate use as a regulatory-compliant reference standard in GLP/GMP environments.

Molecular Formula C16H19ClN2O
Molecular Weight 296.828
CAS No. 1216872-59-1
Cat. No. B563315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCarbinoxamine-d6 Maleate Salt
CAS1216872-59-1
Synonyms2-[(4-Clorophenyl)-2-pyridinylmethoxy]-N,N-dimethyl-d6-ethanamine Maleate Salt;  _x000B_Allergefon-d6;  Clistin-d6;  Ciberon-d6;  Lergefin-d6; 
Molecular FormulaC16H19ClN2O
Molecular Weight296.828
Structural Identifiers
SMILESCN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2
InChIInChI=1S/C16H19ClN2O/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13/h3-10,16H,11-12H2,1-2H3/i1D3,2D3
InChIKeyOJFSXZCBGQGRNV-WFGJKAKNSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 0.01 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbinoxamine-d6 Maleate Salt (CAS 1216872-59-1): Deuterated Internal Standard for LC-MS Quantification


Carbinoxamine-d6 Maleate Salt (CAS 1216872-59-1) is a deuterium-labeled analog of the first-generation antihistamine carbinoxamine [1]. This compound is specifically designed and intended for use as a stable isotopically labeled (SIL) internal standard for the accurate quantification of carbinoxamine in biological matrices via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) [2]. The incorporation of six deuterium atoms (d6) into the N,N-dimethyl moiety provides a nominal mass shift of +6 Da relative to the unlabeled analyte, enabling unambiguous mass spectrometric differentiation .

Why Carbinoxamine-d6 Maleate Salt Cannot Be Replaced by Unlabeled or Analog Internal Standards


Substituting Carbinoxamine-d6 Maleate Salt with unlabeled carbinoxamine or a structural analog as an internal standard compromises the analytical validity required for regulatory pharmacokinetic, bioequivalence, and therapeutic drug monitoring studies. Unlabeled carbinoxamine is indistinguishable from the target analyte, making it unsuitable as an internal standard. While structural analogs (e.g., pargeverine HCl) are sometimes used, they do not share the near-identical physicochemical properties of the analyte, leading to differential extraction recovery, ionization efficiency, and chromatographic behavior [1]. Stable isotopically labeled (SIL) internal standards are considered the 'first choice' in quantitative bioanalysis because they best compensate for variability in sample preparation and matrix effects, a critical advantage that non-deuterated or analog internal standards cannot reliably provide [2].

Carbinoxamine-d6 Maleate Salt: Quantitative Differentiation Evidence for Scientific Procurement


Isotopic Purity and Mass Shift vs. Unlabeled Carbinoxamine

Carbinoxamine-d6 Maleate Salt provides a defined +6 Da mass shift from unlabeled carbinoxamine, enabling precise mass spectrometry differentiation . Its isotopic enrichment is certified at ≥98 atom % D, ensuring minimal interference from unlabeled analyte and enhancing quantification accuracy . This contrasts with unlabeled carbinoxamine, which has a molecular weight of 296.83 g/mol for the free base and cannot serve as its own internal standard due to signal overlap .

Bioanalysis LC-MS Method Development Stable Isotope Labeling

Regulatory Compliance for Analytical Method Validation vs. Research-Grade Alternatives

Carbinoxamine-d6 Maleate Salt is offered as a fully characterized reference standard compliant with pharmacopeial guidelines (USP/EP) for use in analytical method validation (AMV) and quality control (QC) . This level of characterization and traceability is a key differentiator from research-grade deuterated compounds, which may lack the rigorous documentation required for regulatory submissions. The standard's compliance ensures its suitability for GLP/GMP environments and supports the traceability of analytical results.

Method Validation Regulatory Compliance Reference Standards

Performance Superiority Over Analog Internal Standards (Class-Level Inference)

Stable isotopically labeled (SIL) internal standards are considered the 'first choice' in quantitative LC-MS bioanalysis, as they yield better assay performance than any other type of internal standard [1]. This is due to their nearly identical physicochemical properties to the analyte, which allows them to best compensate for variability in extraction, recovery, and ion suppression. In contrast, structural analog internal standards like pargeverine HCl, while used for carbinoxamine analysis, do not share these properties and may not adequately correct for matrix effects [2]. Switching from an analog to a SIL internal standard has been shown to significantly improve assay performance [3].

Matrix Effect Correction Assay Performance SIL Internal Standard

Carbinoxamine-d6 Maleate Salt: Validated Application Scenarios for Bioanalytical and Pharmaceutical Research


Quantification of Carbinoxamine in Pharmacokinetic and Bioequivalence Studies

Carbinoxamine-d6 Maleate Salt is the gold-standard internal standard for the accurate quantification of carbinoxamine in human plasma for pharmacokinetic (PK) and bioequivalence studies [1]. Its use ensures that method validation parameters (accuracy, precision, recovery) meet the stringent acceptance criteria of regulatory bodies like the FDA and EMA. The deuterated internal standard corrects for matrix effects and sample-to-sample variability inherent in complex biological matrices, leading to more reliable PK parameter estimation .

Therapeutic Drug Monitoring (TDM) and Clinical Toxicology

In clinical toxicology and therapeutic drug monitoring, Carbinoxamine-d6 Maleate Salt enables precise quantification of carbinoxamine in patient samples (plasma or urine) to ensure drug levels are within the therapeutic window or to investigate potential overdose cases [1]. The high isotopic purity (≥98 atom % D) and specific mass shift (+6 Da) minimize the risk of interference from endogenous compounds or co-administered drugs, which is critical for accurate clinical decision-making .

Analytical Method Development and Validation (AMV) for GLP/GMP Environments

For pharmaceutical development and quality control (QC), Carbinoxamine-d6 Maleate Salt serves as a fully characterized, regulatory-compliant reference standard for developing and validating analytical methods [1]. Its compliance with USP/EP guidelines ensures that the developed methods are robust and suitable for use in GLP and GMP environments, supporting the traceability of results and facilitating regulatory submissions for new drug applications .

Metabolite Identification and Quantification in Drug Metabolism Studies

Carbinoxamine-d6 Maleate Salt can be used as a tracer to study the metabolic fate of carbinoxamine. By spiking known amounts of the deuterated compound into biological systems, researchers can accurately track the formation and quantification of metabolites using LC-MS [1]. This application is crucial for understanding drug metabolism pathways and identifying potential drug-drug interactions or toxic metabolites .

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